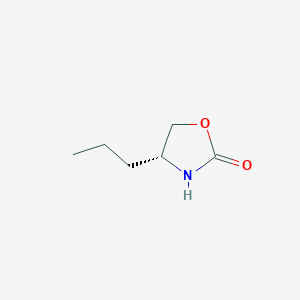

(4R)-4-Propyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-propyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXNSLLITCXHBI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 4r 4 Propyl 2 Oxazolidinone in Asymmetric Synthesis

Diastereoselective Alkylation Reactions

Diastereoselective alkylation reactions using chiral auxiliaries like (4R)-4-Propyl-2-oxazolidinone are a cornerstone of modern organic synthesis. caltech.educaltech.edu These reactions allow for the introduction of new stereocenters with a high degree of control, which is essential for building complex chiral molecules from simpler, achiral starting materials. caltech.edu The chiral auxiliary is first acylated to form an N-acyl oxazolidinone. harvard.edu Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. pitt.edu This enolate then reacts with an alkylating agent, with the bulky substituent on the oxazolidinone ring directing the approach of the electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. caltech.edupitt.edu

The stereochemical outcome of the alkylation is dictated by the formation of a specific enolate geometry and the subsequent face-selective reaction with an electrophile. caltech.edu For N-acyl oxazolidinones derived from this compound, the formation of a (Z)-enolate is generally favored. santiago-lab.com The coordination of the metal cation (typically lithium or sodium) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the conformation of the enolate. santiago-lab.com The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. caltech.edupitt.edu This results in a predictable and high level of diastereoselectivity. caltech.edu The diastereomeric purity of the products can often exceed 99:1. caltech.edu After the alkylation, the chiral auxiliary can be non-destructively removed to yield enantiomerically pure carboxylic acids, alcohols, or aldehydes. caltech.eduuwindsor.ca

Table 1: Diastereoselective Alkylation of Chiral Imide Enolates

| Entry | Chiral Auxiliary | Electrophile | Diastereoselectivity |

|---|---|---|---|

| 1 | This compound | Benzyl (B1604629) bromide | >99:1 |

| 2 | (4S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | >99:1 |

| 3 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | >99:1 |

Data sourced from various studies on the diastereoselective alkylation of chiral 2-oxazolidinone (B127357) imide enolates. caltech.edu

The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. nih.gov When mediated by this compound, this reaction can be performed with a high degree of stereocontrol. The process involves the acylation of the oxazolidinone, followed by enolate formation and subsequent reaction with an alkyl halide. harvard.edupitt.edu This methodology has been successfully applied to the synthesis of a variety of chiral building blocks. researchgate.net For instance, the diastereoselective alkylation of the chiral Evans intermediate with 1-iodo-2-pentyne is a key step in the synthesis of certain complex molecules. researchgate.net The ability to control the stereochemistry at the α-position of a carbonyl group is of great importance in the synthesis of natural products and pharmaceuticals. caltech.edu

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions are powerful tools for the stereoselective construction of carbon-carbon bonds and the generation of new stereocenters. orgsyn.orgalfa-chemistry.com The use of chiral oxazolidinones, such as this compound, as chiral auxiliaries in these reactions has been extensively developed by Evans and others. orgsyn.orgnih.gov These reactions typically involve the formation of a boron enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde to produce a β-hydroxy carbonyl compound with high diastereoselectivity. orgsyn.orgnih.gov

The Evans aldol reaction is renowned for its ability to selectively produce syn-aldol adducts. santiago-lab.comalfa-chemistry.com This selectivity arises from the formation of a (Z)-boron enolate, which reacts with the aldehyde through a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. alfa-chemistry.comyoutube.com In this transition state, the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the preferential formation of the syn-diastereomer. alfa-chemistry.com The chiral auxiliary on the oxazolidinone directs the facial selectivity of the reaction. santiago-lab.com

While the standard Evans protocol reliably yields syn-products, modifications have been developed to access anti-aldol adducts. The stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions. researchgate.net For example, using different boron reagents or titanium enolates can sometimes favor the formation of the anti-diastereomer. researchgate.net

Table 2: Stereoselectivity in Evans Aldol Reactions

| Entry | Enolate | Aldehyde | Major Product | Diastereoselectivity (syn:anti) |

|---|---|---|---|---|

| 1 | Boron enolate of N-propionyl-(4R)-4-propyl-2-oxazolidinone | Isobutyraldehyde | syn | >97:3 orgsyn.org |

| 2 | Titanium enolate of N-acetyl-4-isopropyl-thiazolidinethione | Benzaldehyde | syn or anti | Dependent on conditions researchgate.net |

Data from studies on asymmetric aldol reactions using chiral auxiliaries. orgsyn.orgresearchgate.net

The scope of the Evans aldol reaction is broad, accommodating a wide range of N-acyl oxazolidinones and aldehydes. The diastereoselectivity is consistently high, often exceeding 97% for the desired syn-adduct. orgsyn.org The resulting β-hydroxy adducts can be further manipulated by removing the chiral auxiliary to afford the corresponding enantiomerically enriched β-hydroxy carboxylic acids, esters, or 1,3-diols. santiago-lab.com The predictability and reliability of the stereochemical outcome have made the Evans aldol reaction a widely used method in the total synthesis of complex natural products. alfa-chemistry.com For example, it was a key step in the synthesis of the macrolide antibiotic cytovaricin. researchgate.net

Asymmetric Michael Addition Reactions

Asymmetric Michael additions are crucial for the enantioselective formation of carbon-carbon bonds at the β-position of an electron-deficient alkene. The use of chiral N-enoyl-oxazolidinones, derived from auxiliaries like this compound, as Michael acceptors provides excellent stereocontrol. nih.govrsc.org In these reactions, the chiral auxiliary directs the conjugate addition of a nucleophile to one face of the α,β-unsaturated system. nih.gov

The reaction of a chiral N-enoyl oxazolidinone with a nucleophile, such as a Gilman cuprate (B13416276) or a soft enolate, proceeds with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the conformation of the Michael acceptor, where the oxazolidinone auxiliary shields one face of the double bond. This methodology has proven to be a general and efficient approach for the synthesis of β-substituted compounds. For instance, the addition of nucleophiles to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones has been used for the efficient preparation of β-substituted pyroglutamic acids with very high diastereomeric excess (>98% de). nih.gov The reaction rates can be influenced by the chirality of both the Michael acceptor and the nucleophile. nih.gov This method has also been applied in the synthesis of β-amino acids. encyclopedia.pub

Conjugate Addition to α,β-Unsaturated Carbonyl Systems

Conjugate addition, also known as 1,4-addition, is a fundamental reaction in organic synthesis where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org When a chiral auxiliary like this compound is attached to the α,β-unsaturated system, it can effectively control the stereochemistry of the newly formed stereocenter.

The Michael addition of various nucleophiles to N-enoyl derivatives of this compound has been extensively studied. For instance, the addition of diethylaluminum cyanide to an α,β-unsaturated oxazolidinone derived from this compound proceeds with moderate diastereoselectivity. mdpi.com Similarly, the conjugate addition of nitromethane, catalyzed by a base like cesium carbonate, can yield a diastereomerically pure product after recrystallization. mdpi.comencyclopedia.pub The stereochemical outcome is dictated by the approach of the nucleophile from the less hindered face of the enolate, which is shielded by the propyl group of the oxazolidinone auxiliary. encyclopedia.pub

| Nucleophile | Substrate | Catalyst/Base | Diastereomeric Ratio (dr) | Yield | Ref |

| Diethylaluminum cyanide | (R)-N-enoyl-4-propyl-2-oxazolidinone | - | 87:13 | Satisfactory | mdpi.com |

| Nitromethane | (R)-N-enoyl-4-propyl-2-oxazolidinone | Cs₂CO₃ | >99:1 (after recrystallization) | 34% | mdpi.comencyclopedia.pub |

| Nitromethane | (R)-N-enoyl-4-propyl-2-oxazolidinone | Tetramethylguanidine | 93:7 (99% de after crystallization) | 78% | mdpi.com |

Stereochemical Control in Michael Reactions Induced by the Oxazolidinone Auxiliary

The Michael reaction, a specific type of conjugate addition, is a powerful tool for carbon-carbon bond formation. The this compound auxiliary exerts profound stereochemical control in these reactions by creating a chiral environment that biases the approach of the incoming nucleophile. nih.gov This control is a result of the steric hindrance imposed by the propyl group, which effectively shields one face of the enolate derived from the N-acyl oxazolidinone. encyclopedia.pubcaltech.edu

The stereoselectivity of the Michael addition is highly dependent on the reaction conditions, including the choice of Lewis acid and solvent. For example, the addition of organocopper reagents to α,β-unsaturated N-acyloxazolidinones typically proceeds with high diastereoselectivity. The stereochemical outcome can be rationalized by a model where the Lewis acid coordinates to the carbonyl oxygen atoms of the oxazolidinone, locking the conformation of the enolate and directing the nucleophilic attack.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms a six-membered ring. wiley-vch.de When a chiral auxiliary is employed, this reaction can be rendered asymmetric, leading to the formation of enantiomerically enriched cyclic products.

Cycloaddition Strategies and Diastereoselectivity with Oxazolidinone Auxiliaries

This compound and other chiral oxazolidinones have proven to be highly effective auxiliaries in asymmetric Diels-Alder reactions. nih.gov N-Acryloyl derivatives of these oxazolidinones serve as chiral dienophiles. The presence of a Lewis acid is often crucial for both rate acceleration and achieving high levels of diastereoselectivity. nih.gov

The stereochemical outcome of the Diels-Alder reaction is governed by the preferential formation of one of the two possible endo diastereomeric transition states. The chiral auxiliary directs the approach of the diene to one face of the dienophile. Lewis acids like diethylaluminum chloride (Et₂AlCl) and tin tetrachloride (SnCl₄) have been shown to be effective in promoting these reactions and enhancing diastereoselectivity. nih.gov In many cases, the resulting cycloadducts are crystalline, which facilitates their purification by recrystallization. scribd.com

| Dienophile | Diene | Lewis Acid | Diastereoselectivity (endo:exo) | Yield | Ref |

| N-Acryloyl-(4R)-4-propyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | High | Good | nih.gov |

| N-Crotonoyl-(4R)-4-propyl-2-oxazolidinone | Isoprene | TiCl₄ | >95:5 | High | nih.gov |

Other Significant Asymmetric Transformations Utilizing Chiral Oxazolidinones

Beyond conjugate additions and Diels-Alder reactions, chiral oxazolidinones, including this compound, are instrumental in a variety of other asymmetric transformations.

Stereoselective Cyclopropanations

Asymmetric cyclopropanation, the formation of a cyclopropane (B1198618) ring with control over its stereochemistry, is a valuable synthetic transformation. Chiral N-(diazoacetyl)oxazolidinones can undergo rhodium-catalyzed cyclopropanation of alkenes, although sometimes with low diastereoselectivity. squ.edu.om However, high diastereoselectivity can be achieved in certain cases, particularly in intramolecular reactions. squ.edu.om The use of chiral Lewis acids in conjunction with N-enoyloxazolidinones has also been explored for mediating asymmetric cyclopropanations with sulfur ylides, leading to high enantiomeric excess. wiley-vch.de

Asymmetric Allylation Reactions

Asymmetric allylation reactions involve the addition of an allyl group to a carbonyl compound or other electrophile, creating a new stereocenter. Chiral oxazolidinones can be utilized to control the stereochemistry of these reactions. For example, the asymmetric alkylation of enolates derived from N-acyl oxazolidinones with allylic halides can proceed with high diastereoselectivity. renyi.hu The stereochemical outcome is influenced by the formation of a well-defined transition state where the chiral auxiliary dictates the facial selectivity of the electrophilic attack.

Broader Applications in Stereocontrolled Carbon-Carbon and Carbon-Heteroatom Bond Formations

The utility of this compound as a chiral auxiliary extends beyond specific reaction types to a broader role in the stereocontrolled formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net This versatility has made it a valuable tool in asymmetric synthesis, allowing for the construction of complex molecular architectures with a high degree of stereochemical precision. researchgate.netnih.gov

The fundamental principle behind the application of this compound lies in its ability to be temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent bond-forming reaction, and then be removed cleanly to yield an enantiomerically enriched product. rsc.orgcaltech.edu The propyl group at the C4 position effectively shields one face of the enolate derived from the corresponding N-acyl imide, forcing the electrophile to approach from the less hindered face. This steric control is the basis for the high diastereoselectivity observed in many of these reactions. caltech.edu

Stereocontrolled Carbon-Carbon Bond Formation:

The formation of C-C bonds is a cornerstone of organic synthesis. google.com this compound and its analogues are extensively used in a variety of stereoselective C-C bond-forming reactions, including:

Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones can be alkylated with a high degree of diastereoselectivity. This method is a reliable way to introduce new stereocenters and has been successfully applied in the synthesis of numerous natural products. rsc.org

Asymmetric Aldol Reactions: The boron and titanium enolates of N-acyl oxazolidinones react with aldehydes to produce syn- or anti-aldol adducts with excellent stereocontrol. nih.govresearchgate.net This reaction is one of the most powerful methods for constructing β-hydroxy carbonyl units, which are common motifs in polyketide natural products. researchgate.net

Asymmetric Conjugate Additions: Chiral oxazolidinones can direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated N-acyl imides, establishing stereocenters at the β-position. researchgate.net

Asymmetric Cycloadditions: These auxiliaries have been employed in Diels-Alder and [2+2] cycloaddition reactions to control the stereochemistry of the resulting cyclic products. researchgate.net

Stereocontrolled Carbon-Heteroatom Bond Formation:

The formation of C-X bonds is crucial for the synthesis of a wide range of functionalized molecules. mdpi.comrenyi.hu Chiral oxazolidinones, including the (4R)-4-propyl variant, have proven effective in directing the stereochemistry of C-X bond formation. Examples include:

Asymmetric Amination: Electrophilic amination of N-acyl oxazolidinone enolates provides a route to enantiomerically enriched α-amino acids. acs.org

Asymmetric Hydroxylation: The enolates can be hydroxylated to form α-hydroxy carboxylic acid derivatives with high stereoselectivity.

Ring-Opening of Aziridines: The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to 2-amino ethers, demonstrating a method for C-O bond formation.

The following table summarizes some of the key stereocontrolled bond formations facilitated by chiral oxazolidinones.

| Reaction Type | Bond Formed | Key Features |

| Asymmetric Alkylation | C-C | High diastereoselectivity in forming new stereocenters. rsc.org |

| Asymmetric Aldol Reaction | C-C, C-O | Forms β-hydroxy carbonyl units with excellent stereocontrol. nih.govresearchgate.net |

| Asymmetric Conjugate Addition | C-C | Establishes stereocenters at the β-position of carbonyl compounds. researchgate.net |

| Asymmetric Amination | C-N | Provides access to chiral α-amino acids. acs.org |

| Asymmetric Hydroxylation | C-O | Generates chiral α-hydroxy carboxylic acid derivatives. |

| Aziridine (B145994) Ring-Opening | C-O | Stereocontrolled synthesis of 2-amino ethers. |

Strategic Integration of this compound in Total Synthesis

The reliability and high stereoselectivity afforded by this compound and related Evans auxiliaries have made them indispensable tools in the total synthesis of complex, biologically active molecules. rsc.orgresearchgate.net Their strategic integration allows for the efficient and predictable construction of key stereogenic centers, often early in a synthetic sequence.

Enantioselective Synthesis of Complex Natural Products

The asymmetric aldol reaction, often employing chiral oxazolidinones, is a powerful and frequently used method for C-C bond formation in the synthesis of natural products. researchgate.net This strategy has been pivotal in the synthesis of a wide array of structurally diverse compounds. researchgate.net Similarly, asymmetric alkylation using these auxiliaries has been a key step in the total synthesis of numerous biologically active natural products. rsc.org

A notable example of this strategy is in the synthesis of a potential transition-state inhibitor of the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis. In this synthesis, an asymmetric aldol reaction was a key step in constructing a highly functionalized cyclohexene (B86901) derivative. nih.gov While this specific example utilized the (R)-phenylalanine-derived oxazolidinone, it highlights the general and powerful approach of using chiral oxazolidinones to create complex stereochemical arrays in the synthesis of bioactive molecules. nih.gov

The versatility of these auxiliaries is further demonstrated in their application to the synthesis of unnatural amino acids, which are crucial components of many modern pharmaceuticals. acs.org For instance, the asymmetric synthesis of all four isomers of β-methylphenylalanine was achieved using Evans' methodology, where the chiral auxiliary directed the stereoselective introduction of the amino group. acs.org

The table below presents examples of natural product classes where chiral oxazolidinones have been instrumental in their total synthesis.

| Natural Product/Target Class | Key Reaction Involving Oxazolidinone Auxiliary | Reference |

| Polyketides | Asymmetric Aldol Reaction | researchgate.net |

| Alkaloids | Asymmetric Alkylation | rsc.org |

| Bioactive Cyclohexenes | Asymmetric Aldol Reaction | nih.gov |

| Unnatural Amino Acids | Asymmetric Amination/Alkylation | acs.org |

| Macrolides | Asymmetric Aldol Reaction | researchgate.net |

Targeted Construction of Stereogenic Centers in Multi-Step Syntheses

A key advantage of using this compound is the ability to predictably set a specific stereocenter, which can then direct the formation of subsequent stereocenters or be carried through a multi-step sequence. The auxiliary can be readily cleaved under mild conditions without epimerization of the newly formed stereocenter, yielding a variety of functional groups such as carboxylic acids, aldehydes, alcohols, or ketones. caltech.edu

The diastereoselective alkylation of chiral N-acyl 2-oxazolidinones is a prime example of this targeted approach. caltech.edu The lithium or sodium enolates derived from these imides react with high diastereoselectivity with various electrophiles. caltech.edu The resulting diastereomers are often separable by chromatography, allowing for access to products with greater than 99:1 diastereomeric purity. caltech.edu

For instance, in the synthesis of a key intermediate for the neuraminidase inhibitor A-315675, a multi-step sequence was employed where an oxazolidinone-fused aziridine was constructed and subsequently opened in a stereocontrolled manner. This highlights the use of the oxazolidinone framework to control stereochemistry across several transformations.

The synthesis of a potential inhibitor for the salicylate synthase MbtI also serves as an excellent illustration. nih.gov An asymmetric aldol reaction between an N-acyloxazolidinone and an aldehyde was used to construct a key syn-aldol adduct. nih.gov This adduct, containing newly formed stereocenters, was then elaborated through several steps, including a Grignard addition and a ring-closing metathesis, to afford the final complex target. nih.gov The initial stereocenter established by the oxazolidinone auxiliary was crucial for the stereochemical outcome of the entire synthesis.

The following table outlines the general strategy for the targeted construction of stereogenic centers using chiral oxazolidinones.

| Step | Description | Outcome | Reference |

| 1. Acylation | The chiral oxazolidinone is acylated with a desired carboxylic acid derivative. | Formation of the N-acyl oxazolidinone substrate. | caltech.edu |

| 2. Enolization | The N-acyl oxazolidinone is treated with a base (e.g., LDA, NaHMDS) to form a stereodefined enolate. | Generation of the key reactive intermediate. | caltech.edu |

| 3. Stereoselective Reaction | The enolate is reacted with an electrophile (e.g., alkyl halide, aldehyde). | Formation of a new C-C or C-X bond with high diastereoselectivity. | caltech.edunih.gov |

| 4. Auxiliary Cleavage | The chiral auxiliary is removed under mild conditions. | Release of the enantiomerically enriched product (e.g., acid, alcohol, aldehyde). | caltech.edu |

Mechanistic Insights into Asymmetric Induction by 4r 4 Propyl 2 Oxazolidinone

Chelation Control Models in N-Acyloxazolidinone Systems

A key feature of asymmetric induction in reactions involving N-acyloxazolidinones is the formation of a rigid chelated intermediate with a metal ion. researchgate.netgrafiati.com This chelation locks the conformation of the N-acyl group, which is crucial for predictable stereochemical outcomes.

Role of Rigid Chelation with Metal Ions in Directing Stereochemistry

In the presence of a Lewis acid, the N-acyloxazolidinone forms a bidentate chelate with the metal ion, involving both the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring. researchgate.netcollectionscanada.gc.ca This chelation forces the acyl group into a specific, planar conformation relative to the oxazolidinone ring. nih.gov The metal ion, such as magnesium, copper, or zinc, acts as a template, organizing the substrate for a diastereoselective reaction. nih.govnumberanalytics.com This rigid structure ensures that the incoming reagent can only approach from the less sterically hindered face of the enolate, leading to a high degree of asymmetric induction. researchgate.netwilliams.edu The formation of this stable, chelated intermediate is a cornerstone of the Evans model for asymmetric induction. digimat.in

Influence of Metal Counterions on Asymmetric Induction

The choice of metal counterion can significantly influence the level of asymmetric induction. nih.gov Different metal ions can alter the geometry and stability of the chelated transition state, thereby affecting the diastereoselectivity of the reaction. For instance, in certain reactions, copper(II) triflate has been shown to provide optimal asymmetric induction, while other counterions like copper(II) hexafluoroantimonate can even lead to a reversal of enantioselectivity. nih.gov The nature of the counterion also affects reaction rates, with smaller counterions sometimes leading to slower reactions and reduced enantiomeric excess. acs.org The Lewis acidity and coordination properties of the metal ion play a critical role in the formation and reactivity of the chelated species.

Steric and Electronic Factors Governing Diastereoselectivity

Beyond chelation, steric and electronic factors inherent to the (4R)-4-propyl-2-oxazolidinone auxiliary and the reaction transition state are pivotal in determining the diastereomeric outcome.

The Role of the Propyl Substituent at the C4 Position in Stereocontrol

The substituent at the C4 position of the oxazolidinone ring plays a crucial role in stereocontrol by providing a steric shield. researchgate.net In the case of this compound, the propyl group effectively blocks one face of the chelated enolate. researchgate.netwilliams.edu This steric hindrance directs the incoming electrophile to the opposite, more accessible face, thereby dictating the stereochemistry of the newly formed stereocenter. nih.gov The size and nature of this C4 substituent are critical; bulkier groups generally lead to higher levels of diastereoselectivity due to more effective shielding.

Transition State Geometries and Their Impact on Diastereomeric Ratios

The stereochemical outcome of reactions mediated by this compound is ultimately determined by the relative energies of the possible transition states. The chelated intermediate adopts a preferred conformation to minimize steric interactions. For N-acyloxazolidinones, a chair-like transition state is often proposed for reactions like aldol (B89426) additions. ub.edu The substituent at the C4 position orients itself to minimize steric clash, which in turn dictates the facial bias for the approach of the electrophile. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to model these transition states and explain the observed high diastereoselectivities. nih.gov These models often reveal subtle stabilizing interactions, such as CH-π interactions, that can favor a more crowded transition state, leading to the observed major diastereomer. nih.gov The combination of a rigid, chelated structure and the steric influence of the C4-substituent leads to a significant energy difference between the diastereomeric transition states, resulting in high diastereomeric ratios, often exceeding 98:2. williams.edu

Regioselectivity and Enantiomeric Purity in Oxazolidinone-Mediated Reactions

Beyond controlling diastereoselectivity, oxazolidinone auxiliaries also play a role in ensuring high regioselectivity and enantiomeric purity in the final products.

The cleavage of the chiral auxiliary from the product is a critical step, and the regioselectivity of this cleavage determines whether the desired product is obtained. For instance, the use of lithium hydroperoxide (LiOOH) preferentially cleaves the exocyclic acyl bond, releasing the chiral auxiliary intact and providing the desired carboxylic acid. publish.csiro.aupublish.csiro.au In contrast, reagents like lithium hydroxide (B78521) (LiOH) can lead to endocyclic cleavage and destruction of the oxazolidinone ring. publish.csiro.aupublish.csiro.au DFT computations have shown that while nucleophilic attack may be kinetically favored at the endocyclic carbonyl, the subsequent barrier to decomposition of the tetrahedral intermediate is much higher for LiOOH, making the exocyclic cleavage pathway the preferred route. publish.csiro.aupublish.csiro.au This selective cleavage is crucial for the practical application of oxazolidinone auxiliaries.

The high diastereoselectivity achieved in reactions using this compound directly translates to high enantiomeric purity in the final product after the auxiliary is removed. caltech.edunih.gov The ability to achieve high diastereomeric ratios, often separable by chromatography, allows for the isolation of products with very high enantiomeric excess. caltech.edu The successful application of this chiral auxiliary in the synthesis of complex molecules with multiple stereocenters underscores its reliability in producing compounds with high enantiomeric purity. researchgate.net

Interactive Data Table

| Reaction Type | Metal/Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Key Findings |

|---|---|---|---|

| Alkylation | NaN(TMS)₂ | 98:2 d.r. | Rigidly chelated (Z)-enolate leads to preferential alkylation from the less hindered face. williams.edu |

| Diels-Alder | Cu(OTf)₂ | Up to 66% e.e. | Metal counterion significantly influences asymmetric induction. nih.gov |

| Diels-Alder | Cu(SbF₆)₂ | Reversal of enantioselectivity (60% e.e.) | Demonstrates the critical role of the counterion in determining stereochemical outcome. nih.gov |

| (4+3) Cycloaddition | ZnCl₂ | High diastereoselectivity | Stabilizing CH-π interactions in the transition state favor the major diastereomer. nih.gov |

| Auxiliary Cleavage | LiOOH | High regioselectivity for exocyclic cleavage | High barrier for decomposition of the endocyclic tetrahedral intermediate favors the desired cleavage pathway. publish.csiro.aupublish.csiro.au |

| Auxiliary Cleavage | LiOH | Favors endocyclic cleavage | Low barrier for decomposition of the endocyclic intermediate leads to ring opening. publish.csiro.aupublish.csiro.au |

Derivatization and Synthetic Utility of the 4r 4 Propyl 2 Oxazolidinone Scaffold

Functional Group Interconversions Following Auxiliary Cleavage

A key advantage of using the (4R)-4-Propyl-2-oxazolidinone auxiliary is the ability to cleave the acylated product to yield a variety of functional groups, while recovering the auxiliary for reuse. The mode of cleavage, whether exocyclic or endocyclic, dictates the nature of the final product.

The most common transformation following stereoselective functionalization of an N-acylated oxazolidinone is the hydrolysis to the corresponding chiral carboxylic acid. This is typically achieved by cleaving the exocyclic amide bond. A widely used method employs alkaline hydrogen peroxide. williams.edu

The effective nucleophile in this reaction is the hydroperoxide anion (OOH⁻), generated from the reaction of a base like lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂). williams.eduacs.org This anion selectively attacks the exocyclic acyl carbonyl group. The initial product is a peroxyacid, which is then reduced in situ, often with sodium sulfite (B76179) (Na₂SO₃), to yield the final carboxylic acid and the regenerated chiral auxiliary. williams.eduacs.org

A study on the cleavage of Evans oxazolidinones using LiOH/H₂O₂ revealed that the initially formed peracid is unstable under the reaction conditions and is rapidly reduced by the excess hydrogen peroxide present, leading to the release of oxygen. acs.org This understanding is crucial for process safety on a larger scale.

Table 1: Representative Conditions for Carboxylic Acid Regeneration

| N-Acyl Oxazolidinone | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Propionyl-(4R)-benzyl-2-oxazolidinone | LiOH, H₂O₂; then Na₂SO₃ | THF/H₂O (4:1), 0 °C, 1h | (R)-2-Methylpent-4-enoic acid | High | williams.edu |

This interactive table summarizes typical reaction conditions for the regeneration of carboxylic acids from their N-acylated oxazolidinone precursors.

While exocyclic cleavage is common, alternative cleavage pathways provide access to other important functional groups. For instance, hydroxyamides can be formed through endocyclic cleavage of the oxazolidinone ring.

One method involves using sodium azide (B81097) (NaN₃) in methanol. sci-hub.se This procedure facilitates a highly endocyclic cleavage of N-acyloxazolidinones to produce N-acyl-β-aminoalcohols, a class of hydroxyamides. sci-hub.se The reaction proceeds through a proposed mechanism where the azide attacks the carbamate (B1207046) carbonyl, leading to ring opening. The resulting intermediate then reacts with the alcohol solvent to form a carbonate, which hydrolyzes to the final product. sci-hub.se The use of sodium azide is critical; other azide sources like diphenylphosphoryl azide or trimethylsilyl (B98337) azide were found to be ineffective. sci-hub.se

Interestingly, hydroxyamides can also be an undesired byproduct during the standard exocyclic cleavage to form carboxylic acids if conditions are not optimized. acs.org This occurs via hydrolysis at the endocyclic carbamate carbonyl instead of the desired attack at the exocyclic amide carbonyl. acs.org

Table 2: Synthesis of N-Acyl-β-aminoalcohols via Endocyclic Cleavage

| N-Acyl Oxazolidinone | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaN₃, MeOH | 40°C, 6h | N-Acyl-β-aminoalcohol | 95% | sci-hub.se |

| α-Branched N-Acyloxazolidinones | NaN₃, MeOH or EtOH | 40°C | Corresponding N-Acyl-β-aminoalcohols | High to Excellent | sci-hub.se |

This interactive table highlights the conditions and yields for synthesizing N-acyl-β-aminoalcohols from N-acyloxazolidinones.

Strategies for Efficient Recycling and Recovery of the Chiral Auxiliary

A significant consideration in the industrial application of chiral auxiliaries is their cost. Therefore, efficient recovery and recycling of the auxiliary are paramount for economic viability and sustainability. The cleavage reactions described above are designed to regenerate the this compound auxiliary in its free form. williams.edu

Following the cleavage reaction, the chiral auxiliary is typically separated from the desired product and other reagents through standard purification techniques. These methods include:

Extraction: The auxiliary can often be separated from the carboxylic acid product by acid-base extraction. The acidic product is converted to its salt and remains in the aqueous phase, while the neutral auxiliary can be extracted into an organic solvent.

Chromatography: Silica gel column chromatography is a highly effective method for separating the auxiliary from the product, especially when other separation methods are challenging. williams.edu

Crystallization: If the auxiliary is a solid and has suitable solubility properties, it can be recovered through crystallization, which can be a very efficient and scalable purification method.

The ability to recover and reuse the auxiliary with high efficiency is a hallmark of the Evans-type oxazolidinones and a key reason for their widespread use in both academic and industrial settings.

Design and Synthesis of Advanced Organic Intermediates Leveraging the this compound Chiral Center

The primary function of this compound is to serve as a transient chiral director for the construction of complex molecules with defined stereochemistry. By attaching an acyl group to the nitrogen of the oxazolidinone, the resulting N-acyloxazolidinone can be used to control the stereochemical outcome of reactions at the α-carbon of the acyl group. williams.edu

A classic application is the diastereoselective alkylation of enolates. The N-acylated oxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide, to form a rigid Z-enolate. williams.edu The bulky propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face. williams.edu This results in the formation of a new stereocenter with high diastereoselectivity.

This strategy has been employed in the synthesis of numerous advanced organic intermediates. For example, the asymmetric synthesis of all four isomers of β-methylphenylalanine was achieved using an oxazolidinone auxiliary to control the stereochemistry. renyi.hu Similarly, the synthesis of triketide lactones, which are precursors to polyketide natural products, has utilized stereoselective reductions of 2-methyl-3-ketoacyloxazolidinone derivatives. nih.gov The oxazolidinone framework has also been incorporated into more complex systems, such as in the stereocontrolled ring-opening of oxazolidinone-fused aziridines to synthesize 2-amino ethers, which are key intermediates for neuraminidase inhibitors. acs.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (4R)-4-benzyl-2-oxazolidinone |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| 2-amino ethers |

| β-methylphenylalanine |

| Diphenylphosphoryl azide |

| Hydrogen peroxide |

| Lithium hydroxide |

| N-acyl-β-aminoalcohols |

| N-Propionyl-(4R)-benzyl-2-oxazolidinone |

| Peroxyacid |

| Sodium azide |

| Sodium bis(trimethylsilyl)amide |

| Sodium sulfite |

| Trimethylsilyl azide |

This table lists the chemical compounds mentioned throughout the article.

Computational Chemistry Investigations of 4r 4 Propyl 2 Oxazolidinone Systems

Computational Methodologies Applied to Chiral Oxazolidinones

A variety of computational techniques are employed to study chiral oxazolidinones, each offering unique advantages in exploring different aspects of their chemical behavior. These methods range from high-accuracy quantum mechanical calculations to simulations of molecular motion over time.

Quantum Mechanical Approaches: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are at the forefront of computational investigations into chiral oxazolidinone systems. schrodinger.comresearchgate.net DFT has become a popular choice due to its balance of computational cost and accuracy, making it suitable for studying the relatively large systems involving chiral auxiliaries. acs.orgaps.org These methods are used to calculate the electronic structure of molecules, providing information about their geometries, energies, and properties.

Functionals such as B3LYP and M06-2X are frequently used in these studies. nih.govpublish.csiro.au For instance, DFT calculations have been successfully employed to investigate the mechanism of cleavage of Evans chiral auxiliaries by different lithium reagents, explaining the observed regioselectivities. publish.csiro.au Similarly, the stereoselectivity in aldol (B89426) reactions involving chiral titanium enolates derived from Evans oxazolidinones has been rationalized through transition-state modeling using DFT. acs.orgresearchgate.net

Ab initio methods, while often more computationally demanding, can provide benchmark results for calibrating DFT functionals and are used for smaller, critical parts of the system to ensure high accuracy. researchgate.net The choice of basis set is also crucial for obtaining reliable results, with Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVDZ) basis sets being commonly used.

| Study Focus | Computational Method | Key Findings |

| Nazarov Cyclization | DFT (M06-2X//B3LYP) | Revealed an alternative stereocontrol mechanism driven by allylic strain, not requiring coplanarity. nih.gov |

| Aldol Reactions | DFT | Rationalized the high stereoselectivity towards Evans syn aldol products by analyzing transition state energies. acs.orgresearchgate.net |

| Auxiliary Cleavage | DFT (M06-2X-D3//B3LYP-D3) | Explained the different regioselectivities of LiOH and LiOOH in cleaving the oxazolidinone ring. publish.csiro.au |

| [2+2] Photocycloaddition | DFT | Supported a syn-closure pathway leading to cis-anti diastereoisomers in the synthesis of bicyclo[3.2.0]heptanes. nih.govresearchgate.net |

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of chiral oxazolidinone systems, allowing researchers to observe the conformational changes and intermolecular interactions over time. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal the time evolution of molecular geometries and energies. researchgate.net

MD simulations are particularly useful for studying the behavior of these molecules in solution, where solvent effects can play a significant role. nih.govmdpi.com For example, MD has been used to study the formation of complexes between chiral oxazolidinones and cyclodextrins, providing insights into the thermodynamics and dynamics of these interactions. nih.govmdpi.com By calculating properties such as binding free energies, these simulations can help to understand the factors driving complex formation and chiral recognition. nih.govmdpi.com

Statistical mechanics provides the theoretical framework for connecting the microscopic properties obtained from MD simulations to macroscopic thermodynamic observables. This allows for the calculation of quantities like free energy differences between diastereomeric transition states, which are directly related to the experimentally observed diastereomeric ratios.

Computational Modeling of Transition States to Predict Reactivity and Selectivity

A cornerstone of computational studies in this area is the modeling of transition states. acs.orgresearchgate.netrsc.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate and selectivity of a chemical reaction. By locating and characterizing transition state structures using quantum mechanical methods, chemists can gain a deep understanding of why a particular stereoisomer is formed preferentially.

For reactions involving (4R)-4-propyl-2-oxazolidinone and other chiral auxiliaries, computational modeling focuses on the transition states of the key bond-forming steps. acs.orgresearchgate.net The relative energies of the diastereomeric transition states leading to different stereochemical outcomes are calculated. A lower energy for one transition state compared to another indicates that the corresponding product will be formed faster and will therefore be the major product. This approach has been successfully applied to various reactions, including aldol additions, Michael additions, and cycloadditions, to rationalize and predict the observed stereoselectivities. acs.orgresearchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Stereoselectivity through Computational Analysis

Computational analysis serves as a powerful tool to unravel the intricate details of reaction mechanisms and the origins of stereoselectivity in reactions controlled by chiral oxazolidinones. publish.csiro.auemich.edunih.gov

Computational Analysis of Chiral Induction Mechanisms in this compound Reactions

The primary role of a chiral auxiliary like this compound is to induce stereoselectivity in a reaction. Computational studies have been pivotal in explaining how this is achieved. nih.govpublish.csiro.aunih.gov The prevailing model for many reactions involves the formation of a chelated intermediate where the metal cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation restricts the conformational freedom of the molecule, creating a rigid framework.

The substituent at the 4-position of the oxazolidinone ring (the propyl group in this case) then acts as a steric directing group, blocking one face of the enolate or dienolate from the approaching electrophile. Computational modeling can precisely map out the steric interactions in the transition state, quantifying the energy penalty associated with the disfavored pathway. nih.gov For instance, in aldol reactions, the chair-like transition state that minimizes steric clashes between the aldehyde and the auxiliary's substituent is favored, leading to the observed syn-aldol product. acs.orgresearchgate.net

Recent computational work has also uncovered alternative, non-coplanar models for stereocontrol, particularly in reactions where chelation is not dominant. nih.gov These studies highlight the versatility of chiral oxazolidinones and the nuanced nature of chiral induction.

Predictive Modeling of Diastereomeric Ratios and Enantiomeric Excess

A significant outcome of computational analysis is the ability to predict the diastereomeric ratios (d.r.) and, by extension, the enantiomeric excess (e.e.) of a reaction. The diastereomeric ratio is directly related to the difference in the Gibbs free energies (ΔΔG‡) of the competing diastereomeric transition states, as described by the Curtin-Hammett principle and Transition State Theory.

The relationship is given by the equation: ΔΔG‡ = -RT ln(d.r.)

where R is the gas constant and T is the temperature. By calculating the free energies of the relevant transition states, researchers can predict the expected diastereomeric ratio. These predictions can then be compared with experimental results to validate the computational model. uab.cat

| Reaction Type | Computational Model | Predicted Outcome | Experimental Outcome |

| Aldol Reaction | DFT analysis of Ti-enolate transition states | High preference for syn aldol product | High diastereoselectivity for syn product observed experimentally acs.orgresearchgate.net |

| Nazarov Cyclization | DFT analysis of transition state conformations | High torquoselectivity | Excellent torquoselectivity observed experimentally nih.gov |

| Fe-catalyzed Dicarbofunctionalization | DFT and experimental mechanistic studies | High diastereoselectivity (up to 1:78 dr) | High diastereoselectivity achieved in practice acs.org |

This predictive capability is invaluable for the rational design of new synthetic methods and for optimizing existing ones. It allows chemists to screen different auxiliaries, substrates, and reaction conditions in silico, saving significant time and resources in the laboratory. The accurate prediction of enantiomeric excess, which is a measure of the purity of one enantiomer over the other, is a key goal in asymmetric synthesis. acs.org

Conformational Analysis and Investigation of Substrate-Auxiliary Interactions

The stereodirecting power of the this compound auxiliary is fundamentally rooted in its ability to enforce a specific three-dimensional arrangement upon an attached substrate, typically an N-acyl group. Computational chemistry provides powerful tools to dissect the subtle energetic differences between various conformations and to elucidate the non-covalent interactions that govern diastereoselectivity in its reactions.

The key to the auxiliary's function lies in the predictable conformation of its N-acyl derivatives and their corresponding enolates. For an N-acyl-(4R)-4-propyl-2-oxazolidinone, rotation around the N-C(O) single bond is restricted. Steric repulsion between the acyl R-group and the C4-propyl substituent disfavors certain rotamers. However, the most critical conformational control is observed in the metal enolates used in alkylation and aldol reactions.

Upon deprotonation with a base like lithium diisopropylamide (LDA), a lithium Z-enolate is formed. Computational studies on related Evans auxiliaries have shown that the lithium cation chelates with both the enolate oxygen and the oxazolidinone carbonyl oxygen. sci-hub.se This chelation locks the molecule into a rigid, planar, five-membered ring structure. In this conformation, the propyl group at the C4 position extends from the oxazolidinone ring, effectively shielding the si-face of the enolate. Consequently, an incoming electrophile is directed to attack the less hindered re-face, leading to a predictable stereochemical outcome.

Density Functional Theory (DFT) calculations have been instrumental in quantifying the interactions that stabilize this reactive conformation. publish.csiro.auresearchgate.net These studies analyze the transition states of the reaction, confirming that the lowest energy pathway corresponds to the electrophilic attack from the face opposite the C4-substituent. publish.csiro.au The steric hindrance provided by the alkyl group at C4 is the primary factor in achieving high levels of diastereoselectivity.

The table below summarizes the key interactions and conformational features, based on computational models of related N-acyl oxazolidinone systems.

| Structural Feature | Description | Role in Stereocontrol | Supporting Computational Insight |

|---|---|---|---|

| Z-Enolate Geometry | The enolate double bond has the Z-configuration, with the OM group and the oxazolidinone ring on the same side of the C=C bond. | Essential for the formation of the chelated structure. | Calculations show Z-enolates are energetically favored over E-enolates. |

| Li+ Chelation | The lithium cation forms a coordinate bond with both the enolate oxygen and the oxazolidinone carbonyl oxygen. | Creates a rigid, planar conformation, minimizing rotational freedom. | DFT models show a significant stabilization energy for the chelated species. publish.csiro.aupublish.csiro.au |

| Propyl Group Shielding | The C4-propyl group projects from the plane of the chelated ring, sterically blocking one face of the enolate. | Directs the incoming electrophile to the opposite, unshielded face. | Transition state energy calculations confirm that attack from the unshielded face is significantly lower in energy. researchgate.netresearchgate.net |

| Acyl Group Orientation | The acyl group is held in a pseudo-axial orientation relative to the oxazolidinone ring to minimize allylic strain. | Ensures the C4-propyl group provides maximum steric shielding. | Conformational searches identify this as the lowest energy arrangement. |

These computational findings are in strong agreement with experimental results, providing a detailed molecular-level understanding of why this compound and related Evans auxiliaries are so effective and reliable in asymmetric synthesis. sci-hub.semdpi.com

Future Trajectories for Computational Studies on this compound and Analogues

While the fundamental principles of stereocontrol by Evans-type auxiliaries are well-established, the future of computational chemistry in this area is moving towards greater complexity, predictive power, and integration with emerging technologies. numberanalytics.com

Future computational work on this compound and its analogues is likely to focus on several key areas. Firstly, there will be an emphasis on developing more accurate and predictive models for a wider range of reactions. This includes moving beyond simple alkylations and aldol reactions to more complex transformations like conjugate additions, cycloadditions, and photoredox-catalyzed reactions where these auxiliaries are employed. researchgate.netresearchgate.net Such studies will require higher levels of theory and dynamic simulations to capture the intricate details of the reaction pathways.

Secondly, the role of the solvent and aggregate formation, which is often simplified in calculations, will be a major focus. sci-hub.se Explicit solvent models and quantum mechanics/molecular mechanics (QM/MM) methods will be used to simulate reaction conditions more realistically, leading to a better understanding of how the reaction environment influences selectivity.

A third major trajectory is the in silico design of novel chiral auxiliaries. numberanalytics.com By using the this compound scaffold as a starting point, computational methods can be used to screen libraries of virtual analogues with modified substituents at the C4 and C5 positions. The goal is to identify new auxiliaries with enhanced selectivity, broader substrate scope, or improved cleavage conditions. Machine learning and artificial intelligence could be integrated to accelerate this design-and-test cycle.

The table below outlines potential future research directions and their anticipated impact.

| Research Direction | Computational Methods | Potential Impact |

|---|---|---|

| Modeling Complex Reactions | High-level DFT, Ab Initio Molecular Dynamics (AIMD), Transition State Searching Algorithms | Expansion of the synthetic utility of the auxiliary to new reaction classes with predictable outcomes. researchgate.net |

| Accurate Solvent and Counterion Effects | QM/MM, Explicit Solvent Models, Cluster Models | Improved correlation between theoretical predictions and experimental results; fine-tuning reaction conditions for optimal selectivity. |

| In Silico Design of Novel Auxiliaries | Virtual Screening, Machine Learning, Quantitative Structure-Activity Relationship (QSAR) | Discovery of next-generation chiral auxiliaries with superior performance or "greener" profiles (e.g., easier to recycle). numberanalytics.com |

| Understanding Auxiliary-Catalyst Interactions | DFT, Energy Decomposition Analysis (EDA) | Rational design of dual-catalysis systems where the auxiliary works in concert with a Lewis or Brønsted acid catalyst to achieve unique selectivity. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-4-Propyl-2-oxazolidinone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of chiral precursors or enantioselective catalysis. For example, oxazolidinones are often synthesized via nucleophilic ring-opening of epoxides or condensation of amino alcohols with carbonyl compounds . Key parameters for optimization include:

- Temperature : Moderate heating (50–80°C) to balance reaction rate and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity .

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for high-purity isolation .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer : Analytical characterization requires:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, coupling constants () in H NMR distinguish axial/equatorial protons in the oxazolidinone ring .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to measure enantiomeric excess (ee) .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What role does this compound serve in asymmetric synthesis, and how is it applied as a chiral auxiliary?

- Methodological Answer : The compound’s rigid oxazolidinone ring and chiral propyl group enable stereocontrol in reactions like aldol additions or alkylations. Experimental steps include:

- Auxiliary Attachment : Covalent bonding to carbonyl groups (e.g., via acylation).

- Reaction Design : Steric shielding of one face directs nucleophile attack, achieving >90% ee in aldol products .

- Cleavage : Mild hydrolysis (LiOH/HO) releases the chiral product while recovering the auxiliary .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data when using this compound in diverse reaction systems?

- Methodological Answer : Discrepancies often arise from solvent polarity or counterion effects. Systematic approaches include:

- Solvent Screening : Test solvents (e.g., dichloromethane vs. THF) to assess polarity impact on transition states .

- Additive Studies : Introduce salts (e.g., LiCl) or crown ethers to modulate ion pairing .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map steric/electronic influences on selectivity .

Q. What strategies enhance the stability of this compound-derived intermediates under harsh reaction conditions?

- Methodological Answer : Stabilization methods involve:

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Reactions : Perform at −78°C (dry ice/acetone baths) to suppress decomposition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate degradation .

Q. How do structural modifications to the propyl group in this compound influence its efficacy in stereoselective catalysis?

- Methodological Answer : Systematic variation and analysis include:

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., CF) to alter steric bulk and electronic effects .

- Kinetic Studies : Compare reaction rates and ee values across derivatives to establish structure-activity relationships (SAR) .

- Crystallographic Analysis : Correlate substituent size (e.g., propyl vs. isopropyl) with crystal packing and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.